Product packaging for Dimethyl 3-(Boc-amino)pentanedioate(Cat. No.:CAS No. 82803-55-2)

Dimethyl 3-(Boc-amino)pentanedioate

Cat. No.: B2778370
CAS No.: 82803-55-2
M. Wt: 275.301
InChI Key: LNVSVQDYUJMTGQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(Boc-amino)pentanedioate (CAS 82803-55-2) is a chemical building block with the molecular formula C12H21NO6 and a molecular weight of 275.30 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality of a glutamic acid derivative. The Boc group is a cornerstone in synthetic organic chemistry and peptide synthesis, as it effectively protects amine groups from unwanted reactions during complex molecular assembly . Its key advantage is selective removal under mild, acidic conditions without affecting other sensitive functional groups in the molecule; common deprotection agents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solution . The primary research application of this reagent is as a protected intermediate in the solid-phase and solution-phase synthesis of peptides and other bioactive molecules. Its diester structure provides specific solubility properties for reaction workups and purification. Furthermore, protected amino acid derivatives like this one are fundamental in prodrug design and the development of advanced drug delivery systems, where they can help improve the pharmacological properties of active pharmaceutical ingredients . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO6 B2778370 Dimethyl 3-(Boc-amino)pentanedioate CAS No. 82803-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVSVQDYUJMTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dimethyl 3 Boc Amino Pentanedioate and Its Chiral Analogues

Stereoselective and Enantioselective Preparations of Dimethyl 3-(Boc-amino)pentanedioate

The creation of specific stereoisomers of this compound is crucial for its use in synthesizing enantiomerically pure target molecules. Various methods have been developed to control the stereochemistry at the C3 and other chiral centers.

Utilization of Chiral Pool Precursors in Synthesis

The chiral pool, consisting of readily available, inexpensive, and enantiopure natural products, serves as a valuable starting point for asymmetric synthesis. nih.gov L-glutamic acid, a naturally occurring amino acid, is a prominent chiral pool precursor for synthesizing chiral derivatives of this compound. orgsyn.orguni-muenchen.de The inherent chirality of L-glutamic acid can be transferred to the target molecule, influencing the stereochemical outcome of the synthesis. uni-muenchen.de For instance, the synthesis of dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate has been achieved starting from N-Boc-L-glutamate dimethyl ester. orgsyn.orgorgsyn.org This approach leverages the existing stereocenter of the amino acid to produce a specific diastereomer of the product. orgsyn.org

The use of chiral pool amino acids can be categorized into two main strategies: substrate control, where the stereocenter is part of the target molecule's backbone, and exogenous control, where the amino acid is used to create a chiral catalyst or auxiliary. baranlab.org In the context of this compound synthesis, L-glutamic acid exemplifies the substrate control approach. orgsyn.orguni-muenchen.de

Diastereoselective Strategies for Introducing Chirality

Diastereoselective reactions are instrumental in creating new stereocenters with a defined relationship to existing ones. In the synthesis of derivatives of this compound, diastereoselectivity is often achieved through the reaction of a chiral enolate with an electrophile. For example, the allylation of the lithium dienolate of dimethyl N-Boc-L-glutamate proceeds with high anti-selectivity to yield dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate. orgsyn.orgorgsyn.org The stereochemical outcome of such additions can be influenced by factors like the N-substituent and the specific reaction conditions. orgsyn.org

Another diastereoselective approach involves the α-amidoalkylation reaction, which has been used to synthesize enantiomerically pure indolo[2,3-a]indolizidinones. mdpi.com The choice of catalyst, such as BF₃·Et₂O versus HCl, can alter the stereoselectivity of the cyclocondensation, leading to different diastereomers. mdpi.com

The following table summarizes a diastereoselective allylation reaction:

Starting MaterialReagentsProductDiastereoselectivityReference
(S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate1) LiHMDS, THF, -78 °C 2) Allyl Bromide, -78 °CDimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioateHighly anti-selective orgsyn.orgorgsyn.org

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including derivatives of this compound. This approach often involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Recent advancements in asymmetric catalysis include the use of dual and triple catalyst systems. nih.gov For instance, a dual catalyst system comprising a visible light photosensitizer and a chiral phosphoric acid has been employed for the isomerization of conjugated α-substituted γ-arylalkenylazaarenes. nih.gov Similarly, a triple catalyst system consisting of an Ir photocatalyst, a Brønsted base, and a tetrapeptide thiol catalyst has been used for the enantioselective hydroamination of enol esters. nih.gov

In the context of derivatization, asymmetric catalysis can be applied to introduce chirality at various positions. For example, the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles has been achieved via a palladium-catalyzed decarboxylative allylic alkylation reaction using a chiral Pd-catalyst derived from an electron-deficient PHOX ligand. rsc.org This method allows for the synthesis of chiral piperazinones in high yields and enantioselectivity. rsc.org

Optimized Preparative Routes and Process Development

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its analogues. This section details gram-scale synthesis protocols and the optimization of reaction conditions.

Gram-Scale Synthesis Protocols for this compound

The synthesis of dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate has been successfully scaled up to the gram scale. orgsyn.orgorgsyn.org A revised procedure starting from commercially available Boc-L-glutamate dimethyl ester allows for the production of the desired product in good yield. acs.orgacs.org The protocol involves the allylation of the starting material using LiHMDS and allyl bromide in THF at -78 °C. orgsyn.orgacs.org

A detailed gram-scale synthesis is described as follows: Commercially available Boc-L-glutamate dimethyl ester (10.00 g) is dissolved in freshly distilled THF. acs.org The solution is cooled to -78 °C, and LiHMDS is added dropwise, followed by the dropwise addition of allyl bromide. acs.org After quenching the reaction, the crude product is purified by flash chromatography to yield the desired product. acs.org

The following table summarizes a gram-scale synthesis of a derivative of this compound:

Starting Material (Scale)ProductYieldReference
Boc-L-glutamate dimethyl ester (10.00 g)Dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate90% acs.org
(S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (3.00 g)Dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate83-86% orgsyn.orgorgsyn.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. In the synthesis of dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate, several parameters have been investigated.

The amount of base and electrophile, as well as the reaction time, can influence the formation of a self-condensed byproduct. orgsyn.org For instance, using 2.2 equivalents of LiHMDS and 3.0 equivalents of allyl bromide with a stirring time of 4.5 hours at -78 °C resulted in an 8.1% yield of the self-condensed product. orgsyn.org Increasing the LiHMDS to 2.3 equivalents and reducing the stirring time to 3 hours led to a slightly higher yield of the byproduct (8.3%). orgsyn.org

The choice of solvent and purification method also plays a significant role. Tetrahydrofuran (THF) is a commonly used solvent for the allylation reaction. orgsyn.orgacs.org Purification is typically achieved through flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. orgsyn.orgacs.org

The following table highlights the effect of reaction conditions on byproduct formation:

LiHMDS (equiv)Allyl Bromide (equiv)Stirring Time at -78 °C (h)Yield of Byproduct (%)Reference
2.23.04.58.1 orgsyn.org
2.33.03.08.3 orgsyn.org

Strategies for Mitigating Side Reaction Pathways and By-product Formation

In the synthesis of this compound and its chiral analogues, the formation of side products can significantly impact yield and purity. A notable side reaction is the self-condensation of the starting material, particularly during allylation reactions. For instance, in the synthesis of dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate from dimethyl N-Boc L-glutamate, a self-condensed by-product can form. orgsyn.org The extent of this by-product's formation is sensitive to reaction conditions. Increased amounts of lithium bis(trimethylsilyl)amide (LiHMDS) and allyl bromide, along with longer reaction times at -78 °C, can lead to higher percentages of the self-condensation product. orgsyn.org Specifically, using 2.2 equivalents of LiHMDS and 3.0 equivalents of allyl bromide with stirring for 4.5 hours resulted in 8.1% of the by-product, which increased to 8.3% when the reaction time was 3 hours with 2.3 equivalents of LiHMDS. orgsyn.org Careful control of stoichiometry and reaction time is therefore crucial.

Another challenge arises from the reactivity of the amino group. Direct oxidative cleavage of an alkene to an aldehyde in glutamate (B1630785) derivatives with a single protecting group on the nitrogen can lead to a variety of undesired products. acs.org To circumvent this, a double Boc protection strategy can be employed. The nitrogen atom is further protected with a second Boc group, which stabilizes the molecule and prevents unwanted side reactions during subsequent transformations like oxidation. acs.org This bis-N-Boc protection has been shown to be effective, leading to higher yields in subsequent steps. acs.org

During the reduction of diesters, such as in the synthesis of diols from dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate using sodium borohydride (B1222165), the reaction conditions dictate the product distribution. When the reduction is carried out at temperatures from 0°C to room temperature, a mono-hydroxyl compound can be formed as the major product alongside the desired dihydroxyl product. niscpr.res.in This highlights the need for precise temperature control to favor the formation of the intended diol.

Furthermore, in reactions involving the removal of the Boc protecting group, the formation of tert-butyl cations can lead to alkylation of nucleophilic substrates. organic-chemistry.org The use of scavengers like thiophenol can mitigate this by trapping the tert-butyl cations, thus preventing this side reaction. organic-chemistry.org

Table 1: Influence of Reaction Conditions on By-product Formation in Allylation
LiHMDS (equiv)Allyl Bromide (equiv)Reaction Time (h) at -78 °CBy-product (3) Yield (%)Reference
2.23.04.58.1 orgsyn.org
2.33.03.08.3 orgsyn.org

Innovations in N-Boc Protection Chemistry Pertaining to Pentanedioate (B1230348) Systems

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov The standard method for introducing the Boc group involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. niscpr.res.inorganic-chemistry.org

In the context of pentanedioate systems, such as the N-Boc protection of (S)-dimethyl 2-aminopentanedioate, the reaction is typically carried out using (Boc)₂O and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). niscpr.res.in The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction, leading to high yields of the desired N-Boc protected product. niscpr.res.in This method is robust and has been used to produce (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate in 92% yield. niscpr.res.in

Innovations in Boc protection chemistry aim to improve efficiency, selectivity, and environmental friendliness. For instance, catalyst-free N-tert-butyloxycarbonylation of amines in water has been developed, which offers a green alternative and avoids side products like isocyanates and ureas. organic-chemistry.org Another approach involves the use of perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) as a highly efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org

A significant advancement relevant to pentanedioate systems is the use of a double Boc protection strategy. In the synthesis of complex molecules derived from glutamic acid, protecting the nitrogen with a single Boc group can sometimes be insufficient to prevent side reactions, especially during oxidation steps. acs.org The introduction of a second Boc group to form a bis-N-Boc protected intermediate has been shown to be an effective strategy to prevent the formation of undesired by-products and improve the yields of subsequent transformations. acs.org This bis-protection enhances the stability of the molecule towards oxidative cleavage conditions. acs.org

The choice of solvent can also play a crucial role. While dichloromethane is common, other solvents like 2-methyltetrahydrofuran (B130290) (Me-THF), a more environmentally friendly alternative to THF, have been successfully employed in processes involving N-Boc protected pentanedioate derivatives. google.com

The deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA). However, for sensitive substrates, alternative methods are continuously being explored. The use of acidic resins like Amberlyst can provide a milder and more easily separable reagent for deprotection, eliminating the need for aqueous workup. google.com

Table 2: Reagents and Conditions for N-Boc Protection
ReagentsConditionsKey FeaturesReference
(Boc)₂O, Triethylamine, DMAP (cat.)CH₂Cl₂, 0°C to RTHigh yield (92%) for (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate. niscpr.res.in
(Boc)₂OWater, Catalyst-freeEnvironmentally friendly, avoids side products. organic-chemistry.org
(Boc)₂O, HClO₄–SiO₂ (cat.)Solvent-free, RTEfficient, reusable catalyst. organic-chemistry.org
(Boc)₂O, DMAP (cat.)AcetonitrileUsed for bis-N-Boc protection to prevent side reactions in subsequent steps. acs.org

Chemical Reactivity and Functional Group Interconversions of Dimethyl 3 Boc Amino Pentanedioate

Transformations of Ester Moieties within the Pentanedioate (B1230348) Framework

The dimethyl ester groups of 3-(Boc-amino)pentanedioate are amenable to a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under basic conditions. While specific studies on Dimethyl 3-(Boc-amino)pentanedioate are not prevalent, the hydrolysis of similar amino acid esters is well-documented. For instance, the base hydrolysis of methyl and ethyl 4-aminobutanoate has been studied, providing insights into the kinetics of ester hydrolysis in amino acid derivatives. rsc.org The rate of hydrolysis can be significantly accelerated when the amino acid ester is coordinated to a metal center, such as cobalt(III) or palladium(II). rsc.org

Reduction: The ester functionalities can be selectively reduced to alcohols. Reagents like lithium borohydride (B1222165) (LiBH₄) are effective for the reduction of esters to alcohols, often in the presence of other functional groups like carboxylic acids. harvard.edu Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), readily reduces esters to primary alcohols. harvard.edu For a more controlled reduction to the aldehyde, diisobutylaluminum hydride (DIBAL-H) is often employed at low temperatures. harvard.educhemspider.com The reduction of a related N-Boc-dimethyl ester, (S)-tert-butyl(1,5-dihydroxypentan-2-yl)carbamate, has been achieved using sodium borohydride in methanol. researchgate.net

Reactions Involving the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) protecting group on the amine at the C-3 position is crucial for modulating its reactivity and can be removed or the nitrogen can be further functionalized.

Deprotection: The Boc group is labile under acidic conditions. organic-chemistry.org Common reagents for its removal include trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297). semanticscholar.org The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com Alternative, milder methods for Boc deprotection have also been developed, such as using aqueous phosphoric acid or catalyst-free conditions in water at elevated temperatures. organic-chemistry.orgsemanticscholar.org Thermal deprotection in continuous flow has also been demonstrated as an effective method. nih.gov

N-Alkylation: The nitrogen of the Boc-protected amine can be alkylated, though this is less common than deprotection followed by alkylation of the free amine. N-alkylation of N-α-Boc-protected amino acids can be achieved by converting the protected amino acid to its dianion with a hindered base like potassium tert-butoxide, followed by reaction with an alkyl halide. google.com A more common strategy involves a tandem direct reductive amination of an aldehyde with an amine followed by in-situ N-Boc protection to yield the N-alkylated, N-Boc protected product. nih.gov This approach prevents over-alkylation. nih.gov The development of efficient catalysts, such as Cu-Zr bimetallic nanoparticles, has enabled selective N-methylation of amines with dimethyl carbonate. nih.gov

Stereocontrolled Reactions at the C-3 Position and Adjacent Carbons

The C-3 position and the adjacent α-carbons of the pentanedioate framework are key sites for introducing stereocenters.

Asymmetric synthesis of β-amino esters with adjacent stereocenters can be achieved through various catalytic methods. For instance, the asymmetric Mannich reaction, catalyzed by chiral halonium salts, has been used to construct β-amino cyanoesters with contiguous tetrasubstituted carbon stereocenters. beilstein-journals.org Palladium-catalyzed asymmetric allylic alkylation of enol carbonates is another powerful method for creating chiral centers adjacent to carbonyl groups. nih.gov Similarly, iridium-catalyzed allylic alkylation of silyl (B83357) enol ethers offers a route to branched products with high enantioselectivity. nih.gov The synthesis of vicinal amino alcohols, which are structurally related, has been accomplished through highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters. rsc.org Furthermore, organocatalytic Michael additions to nitroalkenes have been employed in the enantioselective synthesis of β-substituted GABA derivatives. mdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involving this compound and related compounds is crucial for optimizing reaction conditions and controlling selectivity.

Studies on Enolization and Dienolate Reactivity

The carbons alpha to the ester carbonyls in the pentanedioate framework can be deprotonated to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The generation of ketone enolates for allylic alkylation has been extensively studied, with methods involving various metal enolates (Li, B, Sn) being reported. nih.gov While direct studies on the dienolate reactivity of this compound are scarce, the principles of enolate generation and reactivity are applicable. The formation of enolates is a critical step in reactions such as the palladium-catalyzed decarboxylative alkylation of allyl enol carbonates, where the enolate is formed in situ. nih.gov

Understanding Selectivity in Nucleophilic Additions

Nucleophilic additions to carbonyl groups or to α,β-unsaturated systems derived from 3-(Boc-amino)pentanedioate derivatives are important for creating new stereocenters. In the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated γ-lactams, the selectivity is controlled by the chiral ligand on the metal catalyst. mdpi.com Similarly, in the conjugate addition of phenyl nucleophiles to α,β-unsaturated ketones derived from piperidines, the stereochemical outcome is a key aspect of the reaction. nih.gov The stereoselectivity in these reactions is often influenced by the catalyst, solvent, and temperature.

Derivatization Strategies for Expanding Molecular Diversity

The chemical scaffold of this compound offers multiple avenues for structural modification, enabling the generation of diverse molecular architectures. The presence of three key functional groups—the Boc-protected amine and the two methyl ester moieties—allows for a range of derivatization strategies. These modifications can be broadly categorized into transformations involving the amino group, reactions at the ester positions, and cyclization strategies that engage multiple functional groups.

Modifications of the Amino Group

The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, unmasking the primary amine. This deprotection is the gateway to a host of derivatization strategies at this position.

The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Once deprotected, the resulting primary amine can be acylated to introduce a wide variety of substituents. This can be accomplished by reacting the free amine with acyl chlorides, anhydrides, or by using standard peptide coupling reagents to form amide bonds with carboxylic acids.

The deprotected primary amine can also undergo N-alkylation or N-arylation. Reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with aryl halides.

Transformations of the Ester Functionalities

The two methyl ester groups of this compound are amenable to a variety of transformations, providing another layer of molecular diversity.

Selective monohydrolysis of one of the two methyl esters can be achieved under carefully controlled basic conditions. This generates a monoacid-monoester derivative, which is a valuable intermediate for further functionalization. For instance, the remaining carboxylic acid can be coupled with amines or alcohols to create amide or ester linkages, respectively. The selective hydrolysis is often influenced by steric and electronic factors within the molecule.

Direct conversion of the methyl esters to amides can be accomplished by reaction with primary or secondary amines. This reaction, often requiring elevated temperatures or the use of catalysts, allows for the introduction of two new amide functionalities.

The diester can be reduced to the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like methanol. This diol is a key intermediate for further derivatization, particularly in cyclization reactions.

Cyclization Strategies for Heterocycle Synthesis

One of the most powerful derivatization strategies for this compound involves intramolecular cyclization to form various heterocyclic systems.

A common application of this scaffold is in the synthesis of 3-amino-piperidine derivatives. This multi-step process typically begins with the reduction of the diester to the diol, as mentioned previously. The diol is then converted to a ditosylate by reaction with tosyl chloride. Subsequent reaction of the ditosylate with a primary amine leads to a nucleophilic substitution and the formation of the piperidine (B6355638) ring. This strategy has been successfully employed in the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.

StepReactionReagents and ConditionsIntermediate/Product
1Reduction of DiesterNaBH4, Methanol(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate
2DitosylationTosyl Chloride, PyridineDitosylated diol
3CyclizationPrimary Amine (e.g., Benzylamine)N-substituted 3-(Boc-amino)piperidine

The core structure of this compound also holds potential for the synthesis of other heterocyclic systems, such as pyrimidines and pyridones, although specific examples starting from this exact compound are less commonly reported. The general strategies for the synthesis of these heterocycles often involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a suitable nitrogen-containing species like an amidine or ammonia. By modifying the ester groups to aldehydes or ketones, it is conceivable that this scaffold could be adapted for such transformations.

The following table summarizes the key derivatization strategies and the resulting molecular classes:

Functional GroupDerivatization StrategyReagents/ConditionsResulting Functional Group/Scaffold
Boc-protected AmineDeprotectionTrifluoroacetic Acid (TFA)Primary Amine
Primary AmineN-AcylationAcyl Chlorides, Carboxylic Acids with Coupling AgentsAmide
Primary AmineN-AlkylationAldehydes/Ketones (Reductive Amination)Secondary/Tertiary Amine
DiesterSelective MonohydrolysisDilute Base (e.g., NaOH)Monoacid-Monoester
DiesterAmidationAmines, HeatDiamide
DiesterReductionNaBH4 or LiAlH4Diol
Diol (from Diester)Cyclization via Ditosylate1. TsCl, Pyridine; 2. Primary AminePiperidine

These derivatization strategies highlight the versatility of this compound as a starting material for generating a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Strategic Applications of Dimethyl 3 Boc Amino Pentanedioate in Complex Organic Synthesis

Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles

The structural framework of Dimethyl 3-(Boc-amino)pentanedioate provides a robust platform for the synthesis of various nitrogen-containing heterocyclic systems, which are core motifs in many biologically active compounds.

Construction of Substituted Piperidine (B6355638) Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. This compound serves as a key precursor for creating enantiomerically pure substituted piperidines. A common strategy involves the reduction of the diester functionalities to a diol, followed by conversion of the hydroxyl groups into suitable leaving groups, such as tosylates. Subsequent cyclization with a primary amine furnishes the desired piperidine ring. researchgate.net This multi-step process allows for the introduction of various substituents onto the piperidine core, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. researchgate.net

Access to Indolizidinone and Related Polycyclic Systems

Indolizidinones and related polycyclic nitrogen-containing frameworks are important structural cores in various alkaloids with significant biological activities. While direct synthesis examples starting from this compound are not explicitly detailed in the provided search results, its utility as a glutamic acid surrogate makes it a logical starting point for such syntheses. For example, related structures are used to create indolizidinone scaffolds through multi-step sequences. One reported synthesis of an indolizidinone involved the dialkylation of 2-methyl-1-pyrroline (B1218662) with a 1,3-dielectrophile. whiterose.ac.uk Another approach utilized a tosylate intermediate which, after several steps including nucleophilic displacement and reduction, yielded the target indolizidinone. whiterose.ac.uk

Utility in Pyrrolidine (B122466) and Pyrrolinone Ring Formation

The synthesis of pyrrolidine and pyrrolinone rings, five-membered nitrogen heterocycles, can also be achieved using precursors derived from this compound. These heterocycles are fundamental components of numerous natural products and medicinal agents. Research has shown that polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through eco-friendly multicomponent reactions. beilstein-journals.org These can then be further functionalized with amines to create a variety of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org The reaction conditions, such as the choice of solvent, have been optimized to improve the yield of these compounds. beilstein-journals.org

Building Block in Natural Product and Analogue Total Synthesis

The enantiopure nature of this compound makes it an invaluable chiral pool starting material for the total synthesis of complex natural products and their analogues. Its pre-defined stereocenter and versatile functional groups allow for efficient and stereocontrolled construction of intricate molecular targets. For example, it is a derivative of L-glutamic acid, which has been utilized in the synthesis of medicinally important compounds and complex natural products. orgsyn.org

A revised, gram-scale synthesis of a related compound, dimethyl (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate, has been reported, highlighting its importance in providing key intermediates for complex syntheses. orgsyn.org

Intermediate for Designed Molecular Architectures and Scaffolds

Beyond natural product synthesis, this compound is a crucial intermediate for the creation of novel, designed molecular architectures and scaffolds. These scaffolds often serve as platforms for developing new therapeutic agents, materials, and research tools.

One significant application is in the development of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. The protected amino acid structure of this compound makes it an ideal component for building these complex molecules. nih.govgoogle.com For example, it has been used in the synthesis of covalent peptidomimetic inhibitors of the 3CL protease, a key enzyme in the life cycle of SARS-CoV-2. nih.gov

Furthermore, this compound is used to create scaffolds for Positron Emission Tomography (PET) imaging agents. For instance, it is a precursor in the synthesis of carbamate-based scaffolds for imaging the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. nih.gov The synthesis involves coupling the glutamic acid-derived core with other functional components to create molecules that can be labeled with radioisotopes like ¹⁸F. nih.gov

Scaffold TypeApplicationKey Synthetic Feature
Peptidomimetics3CL Protease InhibitorsIncorporation into a peptide-like backbone. nih.gov
PET Imaging AgentsPSMA ImagingServes as a glutamate (B1630785) mimic for targeting. nih.gov
Molecular ProbesConvergent SynthesisUsed as a building block for complex, multi-component structures. csic.es

Application in the Development of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. This compound can be elaborated into chiral structures that can coordinate to metals or act as non-metallic catalysts to control the stereochemical outcome of a reaction. While direct examples of its use are not prevalent in the provided search results, the synthesis of chiral N-heterocyclic carbene (NHC) precursors and other ligands often starts from readily available chiral amino acids or their derivatives. frontiersin.orgnih.gov The functional handles on this compound make it a suitable candidate for transformation into more complex chiral ligands and organocatalysts.

Advanced Analytical Methodologies for Research on Dimethyl 3 Boc Amino Pentanedioate Derivatives

Application of High-Resolution Mass Spectrometry for Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel "Dimethyl 3-(Boc-amino)pentanedioate" derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds and for elucidating the structures of reaction byproducts and metabolites. nih.gov

In a typical workflow, a synthesized derivative of "this compound" is introduced into the mass spectrometer, often coupled with a liquid chromatography system for online purification. The instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, then measures the mass-to-charge ratio (m/z) of the ionized molecules with high precision. The experimentally determined mass is then compared to the theoretical mass calculated for the expected chemical formula. A close match between these values provides strong evidence for the proposed structure. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure, helping to confirm the connectivity of different functional groups. For instance, the characteristic loss of the Boc protecting group or a methyl ester can be readily identified.

Hypothetical Derivative Chemical Formula Theoretical [M+Na]⁺ (m/z) Measured [M+Na]⁺ (m/z) Mass Accuracy (ppm)
N-Acetyl-Dimethyl 3-(Boc-amino)pentanedioateC₁₅H₂₅NO₇354.1523354.1519-1.13
N-Benzoyl-Dimethyl 3-(Boc-amino)pentanedioateC₂₀H₂₇NO₇416.1679416.16851.44

This table presents hypothetical HRMS data for two derivatives of this compound, illustrating the high accuracy of the technique.

Comprehensive NMR Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including derivatives of "this compound". mdpi.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. acs.org

Two-Dimensional NMR Techniques for Connectivity (COSY, HSQC)

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comcreative-biostructure.com A COSY spectrum displays the 1D proton spectrum on the diagonal and cross-peaks off the diagonal. A cross-peak between two protons indicates that they are coupled. This is invaluable for tracing the carbon backbone of a "this compound" derivative. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. nih.govlibretexts.org Each peak in an HSQC spectrum corresponds to a C-H bond, with one axis representing the ¹H chemical shift and the other representing the ¹³C chemical shift. This technique is extremely useful for assigning carbon signals, which can be challenging with 1D ¹³C NMR alone due to lower sensitivity and the absence of coupling information in standard spectra. nih.gov

Proton (¹H) Correlated Carbon (¹³C) via HSQC Correlated Protons via COSY
H-3 (methine)C-3H-2 (methylene), H-4 (methylene)
H-2 (methylene)C-2H-3 (methine)
H-4 (methylene)C-4H-3 (methine)
Methoxy ProtonsMethoxy Carbon-
Boc ProtonsBoc Carbons-

This table summarizes the expected key 2D NMR correlations for the core structure of this compound.

Quantitative NMR for Purity and Yield Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of compounds and the yield of reactions without the need for a specific reference standard for the analyte itself. ox.ac.ukresearchgate.netnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For qNMR analysis of a "this compound" derivative, a certified internal standard with a known purity and concentration is added to the sample. nih.gov The purity of the analyte can then be calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. ox.ac.uknih.gov It is crucial to use signals that are unique and free from overlap with other signals in the spectrum. The t-butyl signal of the Boc group is often an excellent choice for quantification due to its sharp singlet nature and its location in a relatively uncrowded region of the spectrum.

Parameter Analyte (Derivative) Internal Standard (Maleic Acid)
Signal Usedt-Butyl (s)Olefinic (s)
Number of Protons (N)92
Integral (I)1.851.00
Molecular Weight (MW)347.4 g/mol 116.1 g/mol
Weight (W)15.2 mg5.1 mg
Calculated Purity (P) 98.5% 99.9% (Known)

This table provides an example of a qNMR calculation for determining the purity of a hypothetical derivative of this compound using maleic acid as an internal standard.

Advanced Chromatographic Methods for Isolation and Purity Verification

Chromatography is essential for both the isolation of "this compound" derivatives from reaction mixtures and the verification of their purity. tandfonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is particularly effective for these compounds. tandfonline.com By carefully optimizing the mobile phase gradient, column temperature, and flow rate, it is possible to achieve excellent separation of the desired product from starting materials, reagents, and byproducts. Purity is assessed by integrating the peak area of the analyte and expressing it as a percentage of the total area of all peaks in the chromatogram. For preparative applications, the separated fractions corresponding to the pure compound are collected.

For the separation of stereoisomers (enantiomers or diastereomers), chiral chromatography is employed. This can involve using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govoup.com

Technique Stationary Phase Mobile Phase Application
Analytical RP-HPLCC18 Silica (B1680970)Acetonitrile/Water GradientPurity assessment
Preparative RP-HPLCC18 SilicaIsocratic Methanol/WaterIsolation and purification
Chiral HPLCChiral Stationary Phase (e.g., cellulose-based)Hexane/IsopropanolEnantiomeric separation

This table outlines typical chromatographic methods used in the analysis and purification of this compound derivatives.

Chiroptical Studies for Enantiomeric Purity Determination

Since "this compound" possesses a chiral center at the C-3 position, its derivatives are often chiral. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, especially in pharmaceutical and biological contexts. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are the primary methods for this analysis. mdpi.com

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique. nih.gov A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. Enantiomers produce mirror-image CD spectra. The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined. mdpi.comrsc.org

Another related technique is optical rotation, measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. The enantiomeric excess of a mixture can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer.

Enantiomer Specific Rotation [α]²⁰D (c=1, CHCl₃) Key CD Signal (λ, nm)
(R)-Dimethyl 3-(Boc-amino)pentanedioate-15.8°Negative Cotton effect at ~215 nm
(S)-Dimethyl 3-(Boc-amino)pentanedioate+15.8°Positive Cotton effect at ~215 nm

This table presents hypothetical chiroptical data for the enantiomers of this compound.

Theoretical and Computational Investigations of Dimethyl 3 Boc Amino Pentanedioate Systems

Molecular Modeling Approaches for Predicting Reactivity and Stereoselectivity

Molecular modeling serves as a powerful predictive tool in organic chemistry, enabling the rational design of synthetic routes and the prediction of reaction outcomes. For derivatives of 3-(Boc-amino)pentanedioate, molecular modeling approaches are instrumental in forecasting reactivity and stereoselectivity. These methods can range from semi-empirical calculations to more sophisticated ab initio and DFT methods.

In the context of predicting reactivity, molecular modeling can identify the most labile protons, the most nucleophilic or electrophilic sites, and the steric hindrance around reactive centers. For instance, in reactions involving the ester groups of Dimethyl 3-(Boc-amino)pentanedioate, modeling can predict the relative ease of hydrolysis or transesterification. Similarly, the reactivity of the Boc-protected amine can be assessed, for example, in deprotection reactions.

Stereoselectivity, a critical aspect of amino acid chemistry, is also effectively predicted using molecular modeling. By constructing and evaluating the energies of various transition state models, chemists can predict which diastereomer or enantiomer will be preferentially formed. For example, in the alkylation of the α-carbon to the ester groups, different approaches of the electrophile can be modeled to determine the lowest energy pathway, thus predicting the stereochemical outcome. Studies on the stereoselective synthesis of related amino-C-phosphinic acids have successfully used theoretical models to explain the high diastereoselectivity observed in nucleophilic addition reactions to chiral imines.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard tool for the detailed investigation of reaction mechanisms. DFT calculations provide valuable data on the geometries and energies of reactants, products, intermediates, and, crucially, transition states. This information allows for the complete mapping of reaction pathways and the calculation of activation energies, which are directly related to reaction rates.

For systems analogous to this compound, DFT studies have been pivotal in understanding various transformations. For instance, DFT calculations at levels like B3LYP/6-31G(d) have been employed to study the stereoselectivities of intramolecular aldol (B89426) cyclizations catalyzed by amino acids. These studies reveal how the catalyst and substrate substituents influence the energy of different transition states, thereby controlling the stereochemical outcome. The insights gained from such studies are applicable to predicting the behavior of this compound in similar reactions.

Furthermore, DFT studies can elucidate the mechanism of protecting group chemistry. The cleavage of the Boc group, for example, can be modeled to understand the transition state of the acid-catalyzed hydrolysis, providing a detailed picture of the electronic and structural changes that occur. Research on other Boc-protected amino acid derivatives has utilized DFT to confirm optimized structures and understand intramolecular interactions, which in turn affect reactivity.

Below is a hypothetical data table illustrating the type of information that could be generated from DFT studies on a reaction involving a glutamic acid derivative, based on findings for related compounds.

Transition StateReaction StepCalculated Activation Energy (kcal/mol)Key Interacting Moieties
TS1 C-C bond formation (syn-attack)15.2Enamine, Aldehyde
TS2 C-C bond formation (anti-attack)18.5Enamine, Aldehyde
TS3 Boc-deprotection22.1Boc-carbonyl, Acid catalyst

This table is illustrative and based on typical values found in computational studies of related amino acid reactions.

Conformational Analysis and Energy Landscapes of Derivatives

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies, thus constructing an energy landscape. For derivatives of 3-(Boc-amino)pentanedioate, understanding their conformational preferences is key to predicting their behavior in both chemical reactions and biological systems.

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational landscape of amino acid derivatives. Computational studies on N-Boc-protected amino acids and peptides have shown that the Boc group can restrict rotation around the N-Cα bond and can participate in intramolecular hydrogen bonding. For this compound, the molecule possesses several rotatable bonds, leading to a complex conformational space.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore this conformational space. For example, geometry optimizations using DFT can reveal the most stable structures. Studies on conformationally restricted amino acid-BODIPY conjugates with Boc protection have shown the existence of different conformers based on the orientation of the Boc group, with energy differences that can be quantified computationally.

The relative energies of different conformers can impact which functional groups are exposed and available for reaction, thereby influencing reactivity and stereoselectivity. A detailed conformational analysis can explain why certain diastereomers may be formed preferentially due to lower energy transition states arising from more stable ground state conformers.

An illustrative data table for the conformational analysis of a generic Boc-protected diacid dimethyl ester is presented below.

ConformerDihedral Angle (Cα-N-C(Boc)-O)Relative Energy (kcal/mol)Key Intramolecular Interactions
A (Extended) 178.5°0.00None
B (Folded) -65.2°1.85H-bond between NH and ester C=O
C (Twisted) 89.1°3.20Steric repulsion between Boc and ester

This table is a representative example based on computational studies of similar Boc-protected amino acid derivatives.

Future Research Directions and Emerging Applications of Dimethyl 3 Boc Amino Pentanedioate

Exploration of Novel and Sustainable Synthetic Methodologies

The current synthesis of Dimethyl 3-(Boc-amino)pentanedioate and its derivatives often relies on established but potentially hazardous and inefficient methods. Future research will likely prioritize the development of greener and more sustainable synthetic strategies. This includes the use of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (Me-THF), which is derived from renewable resources and is only partially miscible with water. google.com

A key area of development is the replacement of hazardous reagents. For instance, traditional reductions of related compounds have employed lithium aluminum hydride (LAH), which poses significant safety risks and complicates product isolation. Newer processes utilize safer and less expensive reducing agents like sodium borohydride (B1222165). google.comgoogle.com The use of solid-supported reagents and catalysts, such as acidic resins (e.g., Amberlyst), can also streamline purification by eliminating the need for aqueous workups. google.comgoogle.com

Furthermore, research into catalytic methods, such as the use of 1-alkyl-3-methylimidazolium cation-based ionic liquids for N-tert-butyloxycarbonylation, could offer excellent chemoselectivity and catalyst recyclability. organic-chemistry.org The development of organocatalytic methods, which avoid the use of metals, is another promising avenue for sustainable synthesis. nih.govfrontiersin.org

Diversification of Chemical Transformations Beyond Established Reactivity

The reactivity of this compound is largely centered around its protected amine and ester functionalities. Future research will aim to expand the scope of its chemical transformations. This includes exploring reactions at the α- and γ-positions to introduce diverse functional groups. For example, the stereoselective allylation at the γ-carbon has been demonstrated, opening pathways to various substituted glutamate (B1630785) analogs. orgsyn.orgacs.orgorgsyn.org

Further exploration of enolate chemistry could lead to a wider range of C-C bond-forming reactions, including alkylations, acylations, aldol (B89426), and Claisen reactions. collectionscanada.gc.ca The development of methods for asymmetric desymmetrization of related glutarate derivatives could provide access to a variety of chiral building blocks. nih.govfrontiersin.org Additionally, investigating the reactivity of the Boc-protecting group itself, beyond its standard removal, could lead to novel synthetic applications. organic-chemistry.org

Untapped Potential in the Synthesis of Biologically Relevant Molecules

This compound is a valuable precursor for a variety of biologically active molecules. It has been utilized in the synthesis of intermediates for MAP-kinase inhibitors for rheumatoid arthritis and antiviral agents targeting 3C and 3CL proteases. google.comgoogle.comacs.org Its derivatives have also been explored as allosteric SHP1 activators and constrained mimics of peptide backbones. nih.govacs.org

The future will likely see its application in the synthesis of a broader range of complex natural products and peptidomimetics. orgsyn.orgresearchgate.net Its role as a glutamine analogue makes it particularly interesting for developing inhibitors of enzymes that process glutamine residues. acs.org Furthermore, its use in creating unnatural α-amino acids will be critical for the de novo design of molecules with enhanced biological properties. researchgate.net The synthesis of polyhydroxylated piperidine (B6355638) alkaloids and other nitrogen-containing heterocycles is another area where this compound could prove invaluable. acs.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, efficiency, and scalability. mdpi.comscielo.br The integration of this compound chemistry with flow platforms is a promising future direction. Flow chemistry can enable better control over reaction parameters, such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. unimi.it

Automated synthesis platforms, which can perform multiple reaction steps sequentially, will further accelerate the synthesis of complex molecules derived from this building block. nih.govnih.gov These systems can be used for high-throughput screening of reaction conditions and for the rapid synthesis of compound libraries for drug discovery. nih.gov The combination of flow chemistry and automation has the potential to revolutionize the way complex peptides and other bioactive molecules are synthesized from precursors like this compound. nih.gov

Development of Advanced Spectroscopic and Computational Tools for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about reaction intermediates and kinetics.

Computational chemistry will also play an increasingly important role. acs.org Quantum mechanical (QM) calculations can be used to model reaction pathways, predict the stereochemical outcomes of reactions, and understand the role of catalysts and solvents. acs.org For instance, computational studies can help elucidate the factors governing the diastereoselectivity of additions to the dienolate of related N-substituted dimethyl L-glutamates. orgsyn.org This mechanistic insight will guide the rational design of more efficient and selective synthetic methods for and from this compound.

Q & A

Q. What experimental protocols ensure reproducibility in studying the metabolic pathways of this compound?

  • Methodological Answer :
  • In Vitro Models : Use liver microsomes or hepatocytes to track metabolite formation via LC-HRMS.
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace carbon flow in metabolic studies.
  • Data Standardization : Adopt protocols from the EPA’s tolerance enforcement guidelines for consistent metabolite quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.